Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate
CAS No.:
Cat. No.: VC16262621
Molecular Formula: C11H10BrN3O3
Molecular Weight: 312.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrN3O3 |
|---|---|
| Molecular Weight | 312.12 g/mol |
| IUPAC Name | ethyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H10BrN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) |
| Standard InChI Key | UENMNKDFDAYMPL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Introduction
Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a triazole ring.
Biological Activity and Applications
Triazole derivatives, including Ethyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate, are of interest due to their potential biological activities. These compounds can exhibit antimicrobial, anticancer, and anti-inflammatory properties by interacting with specific molecular targets. The bromophenyl group can enhance the compound's binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume